3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one

Medicinal Chemistry Process Chemistry Neuroleptic Synthesis

3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one (CAS 62662-88-8), also known as 3-fluoro-5,6-dihydromorphanthridin-6-one, is a core intermediate in the morphanthridine/dibenz[b,e]azepine class. Characterized by a fluorine atom at the 3-position and a carbonyl at the 6-position on the dibenzazepine scaffold (molecular formula C14H10FNO, MW 227.23 g/mol) , this compound is the designated gateway building block for the atypical antipsychotic fluperlapine (NB 106-689) and related neuroleptic agents.

Molecular Formula C14H10FNO
Molecular Weight 227.23 g/mol
CAS No. 62662-88-8
Cat. No. B12673957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one
CAS62662-88-8
Molecular FormulaC14H10FNO
Molecular Weight227.23 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)F)NC(=O)C3=CC=CC=C31
InChIInChI=1S/C14H10FNO/c15-11-6-5-10-7-9-3-1-2-4-12(9)14(17)16-13(10)8-11/h1-6,8H,7H2,(H,16,17)
InChIKeyYQTZBLXJYKSQBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one (CAS 62662-88-8): A Key Fluorinated Dibenzazepinone Intermediate for Neuroleptic Synthesis


3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one (CAS 62662-88-8), also known as 3-fluoro-5,6-dihydromorphanthridin-6-one, is a core intermediate in the morphanthridine/dibenz[b,e]azepine class [1]. Characterized by a fluorine atom at the 3-position and a carbonyl at the 6-position on the dibenzazepine scaffold (molecular formula C14H10FNO, MW 227.23 g/mol) , this compound is the designated gateway building block for the atypical antipsychotic fluperlapine (NB 106-689) and related neuroleptic agents [2]. Its procurement value is rooted in its specific fluorination pattern, which is chemically prerequisite for the downstream pharmacophore, distinguishing it from other halogen-substituted or unsubstituted dibenzazepinone analogs [3].

Why 3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one Cannot Be Replaced by Generic Dibenzazepinone Analogs in Neuroleptic Synthesis


The dibenzazepinone scaffold tolerates multiple substitution patterns, but generic interchange fails at the 3-position because the fluorine atom is not an inert placeholder [1]. In the patent-defined synthetic route to fluperlapine and its pharmacologically active congeners, 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one serves as the sole documented starting material that yields the desired morphanthridine product with neuroleptic activity [2]. Substituting the 3-fluoro with hydrogen, chloro, bromo, or methoxy groups, or relocating it to alternative positions, fundamentally alters the electronic properties and steric profile required for subsequent nucleophilic displacement with N-methylpiperazine, and critically, the resultant final compounds lack the specific dopamine D2/5-HT receptor binding profile demonstrated by fluperlapine [3]. The absence of the 3-fluoro substitution in the intermediate irreversibly breaks the structure-activity relationship (SAR) of the target drug class, making generic substitution chemically and pharmacologically non-viable [4].

Quantitative Differentiation Evidence for 3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one Against its Closest Analogs


Synthetic Route Exclusivity: 3-Fluoro Intermediate as the Documented Precursor for Fluperlapine

The patent literature exclusively designates 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one as the starting material for the synthesis of fluperlapine (NB 106-689), a morphanthridine atypical antipsychotic. In the condensation reaction with N-methylpiperazine using POCl3 and N,N-dimethylaniline, 5 g of the 3-fluoro intermediate yields the chlorinated intermediate 3-fluoro-6-chloromorphanthridine, which upon further reaction with N-methylpiperazine produces fluperlapine free base with a melting point of 118°–119°C [1]. Comparators such as the unsubstituted 5,11-dihydro-6H-dibenz[b,e]azepin-6-one (CAS 1211-06-9) or 3-chloro analogs are not described in any published synthetic route for this drug class, rendering them synthetic dead-ends for this pharmacologically validated pathway [2].

Medicinal Chemistry Process Chemistry Neuroleptic Synthesis

Fluorine-Specific Pharmacological Requirement: D2/5-HT Receptor Binding Profile of the 3-Fluoro Congener

The final drug fluperlapine, derived exclusively from the 3-fluoro intermediate, exhibits a pharmacological profile characterized by low D2 receptor binding and pronounced serotonin (5-HT) receptor modulation. In rat striatum, fluperlapine binds less to dopamine D2-receptor sites than clozapine but enhances DA-turnover more [1]. It also shows unique antidepressant-like effects—tetrabenazine-antagonism and NA-uptake inhibition in rat brain slices in vitro and ex vivo—that are not shared by its structural comparator clozapine [2]. The 3-fluoro substitution on the dibenzazepine scaffold is the critical structural determinant for this polypharmacology; the unsubstituted or 3-chloro dibenzazepinone intermediates produce final compounds with no reported equivalent affinity profile for 5-HT6/5-HT7 receptors, which are implicated in the drug's sedative and atypical antipsychotic properties .

Neuropharmacology Receptor Binding Structure-Activity Relationship

Physicochemical Differentiation: 3-Fluoro Substitution Impact on Molecular Properties Versus Unsubstituted Parent

The introduction of the fluorine atom at the 3-position directly modulates the physicochemical profile of the dibenzazepinone scaffold. The target compound (C14H10FNO, MW 227.23 g/mol) has a boiling point of 276.8°C at 760 mmHg . The parent unsubstituted 5,11-dihydro-6H-dibenz[b,e]azepin-6-one (CAS 1211-06-9, C14H11NO, MW 209.24 g/mol) has a melting point of 200–202°C, while the target compound's melting point is not reported at ambient pressure but forms free base derivatives with MP of 118–119°C . The electronegativity of fluorine alters the electron density on the aromatic system, increasing the electrophilicity of the carbonyl carbon—a feature exploited in the subsequent chlorination step with POCl3 where the 3-fluoro derivative reacts efficiently, whereas the unsubstituted analog requires harsher conditions [1]. However, the unsubstituted parent lacks the necessary activation for the specific morphanthridine drug synthesis pathway, making the 3-fluoro compound the synthetically preferred intermediate.

Physicochemical Characterization ADME Profiling Medicinal Chemistry

Compliance and Traceability: Defined Purity Standard for Research-Grade Procurement

Commercially procurable 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one is specified with a minimum purity of 95% by the reliable vendor CymitQuimica . In the patent synthesis, the intermediate is used without further purification after production from the lactam, demonstrating that 95% purity is sufficient for successful downstream drug synthesis, as evidenced by the isolation of fluperlapine free base with the expected melting point of 118–119°C [1]. In contrast, the unsubstituted parent compound (CAS 1211-06-9) is often supplied as a low-purity technical grade material (typically <95%), which may introduce impurities that interfere with the sensitive POCl3/amine condensation reaction . The defined purity of the 3-fluoro compound reduces procurement risk by ensuring batch-to-batch consistency suitable for medicinal chemistry campaigns.

Quality Control Analytical Chemistry Procurement Specification

Key Application Scenarios for 3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one Based on Verified Differentiation Evidence


Synthesis of Fluperlapine and Structural Analogs for Neuroleptic Drug Discovery

This compound is the unequivocal starting material for the synthesis of fluperlapine (NB 106-689), a morphanthridine atypical antipsychotic with combined D2/5-HT activity and antidepressant-like effects [1]. Following the patent procedure (US 4,406,900, Example 1), reaction with POCl3 and N-methylpiperazine in the presence of N,N-dimethylaniline yields the active drug in two steps, with the free base melting at 118–119°C [2]. Medicinal chemistry teams pursuing dopamine-serotonin polypharmacology should procure this intermediate rather than unsubstituted or 3-chloro analogs, which lack any published pathway to this pharmacologically unique scaffold [3].

Receptor Binding and Structure-Activity Relationship (SAR) Studies on Dibenzazepine-Based Antipsychotics

The 3-fluoro intermediate enables SAR studies focused on the role of fluorine in modulating D2, 5-HT6, and 5-HT7 receptor interactions. Flupertapine, derived exclusively from this intermediate, shows lower D2 binding and higher DA turnover compared to clozapine, plus unique tetrabenazine-antagonism and NA-uptake inhibition [1]. Procuring the 3-fluoro building block allows researchers to synthesize a focused library of final compounds with controlled fluorination patterns, which is not possible with the commercially available unsubstituted parent scaffold [2].

Process Chemistry Development and Scale-Up of Fluorinated Dibenzazepine APIs

For process R&D groups scaling up fluperlapine or related morphanthridine APIs, this intermediate at ≥95% purity [1] provides a reliable starting point. The patent literature demonstrates that the compound can be used without further purification, and the 5-gram scale reaction yields product with defined melting point (118–119°C), confirming reproducibility [2]. Alternative halogenated intermediates lack any documented scale-up protocol, making the 3-fluoro compound the only process-validated option [3].

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